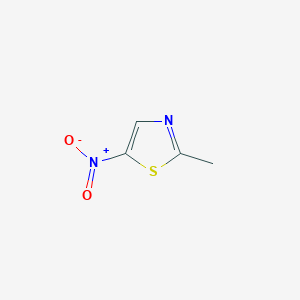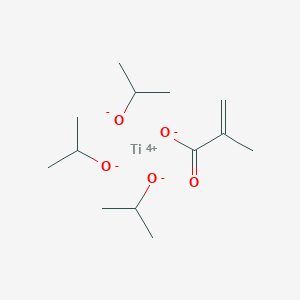![molecular formula C24H22N6O4 B099806 Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- CAS No. 15958-27-7](/img/structure/B99806.png)
Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research, materials science, and chemical synthesis. This compound is also known as Acid Orange 52 and has a bright orange color.
Mechanism Of Action
The mechanism of action of Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- is not well understood. However, it is believed to work by binding to specific molecules or structures in cells and tissues, leading to changes in their fluorescence properties.
Biochemical And Physiological Effects
Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- has been shown to have minimal toxicity and does not have any significant biochemical or physiological effects on cells and tissues.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- in lab experiments is its bright orange color, which makes it easy to detect and track. It is also relatively easy to synthesize and has minimal toxicity. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to use in aqueous solutions.
Future Directions
There are several future directions for research on Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-. One potential area of study is its use as a fluorescent label for specific cells and tissues in vivo. Another potential direction is its use in developing new materials with unique optical properties. Additionally, further research could be conducted to better understand its mechanism of action and potential applications in biomedical research.
Synthesis Methods
Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- can be synthesized using various methods. One of the most common methods involves the reaction of 4-nitroaniline with diazotized 4-aminobenzoic acid, followed by coupling with N,N-diethyl-2-(4-nitrophenyl)propanamide. The resulting product is then treated with ethyl chloroformate to obtain the final product.
Scientific Research Applications
Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- has been extensively studied for its potential applications in various scientific fields. In biomedical research, this compound has been used as a fluorescent dye for labeling cells and tissues. It has also been used as a pH indicator in biological assays.
properties
CAS RN |
15958-27-7 |
|---|---|
Product Name |
Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- |
Molecular Formula |
C24H22N6O4 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-[N-(2-cyanoethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethyl N-phenylcarbamate |
InChI |
InChI=1S/C24H22N6O4/c25-15-4-16-29(17-18-34-24(31)26-19-5-2-1-3-6-19)22-11-7-20(8-12-22)27-28-21-9-13-23(14-10-21)30(32)33/h1-3,5-14H,4,16-18H2,(H,26,31) |
InChI Key |
TYSBKZZQBVAKMC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Other CAS RN |
15958-27-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















